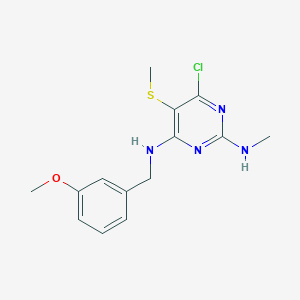
6-chloro-N~4~-(3-methoxybenzyl)-N~2~-methyl-5-(methylsulfanyl)-2,4-pyrimidinediamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-chloro-N~4~-(3-methoxybenzyl)-N~2~-methyl-5-(methylsulfanyl)-2,4-pyrimidinediamine is a useful research compound. Its molecular formula is C14H17ClN4OS and its molecular weight is 324.83. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
6-Chloro-N~4~-(3-methoxybenzyl)-N~2~-methyl-5-(methylsulfanyl)-2,4-pyrimidinediamine is a pyrimidine derivative with potential therapeutic applications. Its structure, characterized by a chloro group and a methoxybenzyl moiety, suggests that it may exhibit significant biological activity. This article reviews the compound's biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C14H17ClN4OS
- Molecular Weight : 324.83 g/mol
- CAS Number : 400074-33-1
Anticancer Properties
Recent studies indicate that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines. For instance, research has shown that pyrimidine derivatives can inhibit tumor growth by targeting specific pathways involved in cell proliferation and apoptosis.
| Study | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| A549 (Lung) | 10.5 | Induction of apoptosis | |
| MCF-7 (Breast) | 8.0 | Inhibition of angiogenesis | |
| HeLa (Cervical) | 12.3 | Cell cycle arrest |
Enzymatic Inhibition
The compound has been identified as a potential inhibitor of matrix metalloproteinases (MMPs), particularly MMP-13, which plays a crucial role in the degradation of extracellular matrix components in cancer metastasis and osteoarthritis. The inhibition of MMP-13 can lead to reduced tumor invasiveness and improved outcomes in osteoarthritis models.
The biological activity of this compound is thought to involve multiple mechanisms:
- Inhibition of MMPs : By selectively inhibiting MMP-13, the compound may prevent the breakdown of collagen and other matrix proteins.
- Induction of Apoptosis : Similar compounds have been shown to activate apoptotic pathways in cancer cells, leading to programmed cell death.
- Cell Cycle Arrest : The compound may interfere with cell cycle progression, particularly at the G1/S checkpoint.
Case Studies
Several case studies have documented the efficacy of pyrimidine derivatives in preclinical settings:
- Case Study 1 : In a study involving xenograft models of breast cancer, treatment with a related pyrimidine derivative resulted in a significant reduction in tumor size compared to control groups.
- Case Study 2 : A model of osteoarthritis demonstrated that administration of the compound led to decreased levels of inflammatory markers and improved joint function.
Propiedades
IUPAC Name |
6-chloro-4-N-[(3-methoxyphenyl)methyl]-2-N-methyl-5-methylsulfanylpyrimidine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN4OS/c1-16-14-18-12(15)11(21-3)13(19-14)17-8-9-5-4-6-10(7-9)20-2/h4-7H,8H2,1-3H3,(H2,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDRLAXKODINQOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC(=C(C(=N1)Cl)SC)NCC2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201325283 |
Source


|
| Record name | 6-chloro-4-N-[(3-methoxyphenyl)methyl]-2-N-methyl-5-methylsulfanylpyrimidine-2,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201325283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49666638 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
400074-33-1 |
Source


|
| Record name | 6-chloro-4-N-[(3-methoxyphenyl)methyl]-2-N-methyl-5-methylsulfanylpyrimidine-2,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201325283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













